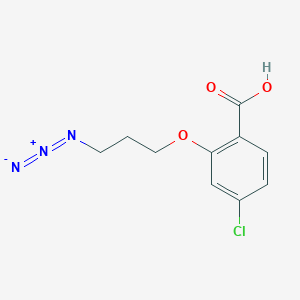
Ácido 2-(3-azidopropoxi)-4-clorobenzoico
Descripción general
Descripción
2-(3-Azidopropoxy)-4-chlorobenzoic acid: is an organic compound that features both azido and carboxylic acid functional groups The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry
Aplicaciones Científicas De Investigación
2-(3-Azidopropoxy)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The compound contains an azido group and a carboxylic acid group. The azido group is a functional group known for its reactivity, and it’s often used in click chemistry . The carboxylic acid group can participate in various biochemical reactions, including the formation of esters and amides. The specific targets would depend on the context in which the compound is used.
Mode of Action
The azido group can undergo a variety of reactions, including reduction to an amine or participation in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition . The carboxylic acid group can form bonds with amines to produce amides, or with alcohols to produce esters. These reactions could potentially alter the function of target molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropoxy)-4-chlorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Etherification: The 4-chlorobenzoic acid undergoes etherification with 3-bromopropanol to form 2-(3-bromopropoxy)-4-chlorobenzoic acid.
Azidation: The bromine atom in 2-(3-bromopropoxy)-4-chlorobenzoic acid is then substituted with an azide group using sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF).
The reaction conditions typically involve heating the mixture to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 2-(3-Azidopropoxy)-4-chlorobenzoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Azidopropoxy)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) and palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Click Chemistry: Copper (I) catalyst, typically copper sulfate (CuSO₄) and sodium ascorbate in water or t-butanol.
Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C).
Major Products
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azido group.
Comparación Con Compuestos Similares
Similar Compounds
3-Azidopropionic acid: Contains an azido group and a carboxylic acid group but lacks the chlorinated benzene ring.
2-(3-Azidopropoxy)acetic acid: Similar structure but with an acetic acid moiety instead of a benzoic acid moiety.
4-(3-Azidopropoxy)-3-chlorobenzoic acid: Very similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
2-(3-Azidopropoxy)-4-chlorobenzoic acid is unique due to the combination of its azido group, chlorinated benzene ring, and carboxylic acid group. This combination provides a versatile platform for various chemical reactions, making it a valuable intermediate in organic synthesis and research applications.
Propiedades
IUPAC Name |
2-(3-azidopropoxy)-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3/c11-7-2-3-8(10(15)16)9(6-7)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJYLINGZBRLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-amino-3-pyridyl)sulfonyl]-2,6-dichloro-pyridine-3-carboxamide](/img/structure/B1413083.png)








![3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid](/img/structure/B1413097.png)




